molecular formula C9H19N B2916463 N-(2-Ethylbutyl)cyclopropanamine CAS No. 926217-41-6

N-(2-Ethylbutyl)cyclopropanamine

Cat. No. B2916463
CAS RN: 926217-41-6
M. Wt: 141.258
InChI Key: AVEDMGCHOQBVAK-UHFFFAOYSA-N
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Description

“N-(2-Ethylbutyl)cyclopropanamine” is a chemical compound with the CAS Number: 926217-41-6 . It has a molecular weight of 141.26 and its IUPAC name is this compound . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H19N/c1-3-8(4-2)7-10-9-5-6-9/h8-10H,3-7H2,1-2H3 . This indicates that the molecule consists of a cyclopropane ring with an amine group attached to one carbon and an ethylbutyl group attached to another carbon .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .

Scientific Research Applications

Synthesis and Biological Evaluation

Cyclopropane derivatives are synthesized for their potential biological activities. For example, bromophenol derivatives with cyclopropyl moieties have been synthesized and evaluated for their effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These enzymes are targets for treating diseases like Alzheimer's, Parkinson's, and ataxia. Such derivatives exhibit inhibitory activities with Ki values in the nanomolar range, suggesting their potential as therapeutic agents (Boztaş et al., 2019).

Plant Biology and Ethylene Inhibition

In plant biology, cyclopropene derivatives such as 1-methylcyclopropene (1-MCP) are extensively studied for their role in ethylene inhibition, which has practical applications in extending the shelf life of fruits and vegetables. The commercial use of 1-MCP to improve maintenance of product quality in apples and other ethylene-sensitive crops highlights the utility of cyclopropane derivatives in agricultural technology (Watkins, 2006).

Cyclopropanation Reactions

Cyclopropanation reactions are central to the field of organic synthesis, offering pathways to create cyclopropane-containing compounds. Studies on the Simmons-Smith reaction, for instance, explore the cyclopropanation of alkenes, providing insights into reaction mechanisms that could be relevant for synthesizing N-(2-Ethylbutyl)cyclopropanamine derivatives (Nakamura et al., 2003).

Drug Development

Cyclopropane rings are also integral in drug development due to their structural characteristics, which can enhance potency and reduce off-target effects. The cyclopropyl fragment is acknowledged for addressing various challenges in drug discovery, indicating the potential of this compound in medicinal chemistry (Talele, 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-(2-ethylbutyl)cyclopropanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-8(4-2)7-10-9-5-6-9/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEDMGCHOQBVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CNC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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